molecular formula C10H9BrCl2O B1499785 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one CAS No. 78967-81-4

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one

Cat. No. B1499785
CAS RN: 78967-81-4
M. Wt: 295.98 g/mol
InChI Key: YEPIPJCUGIAQRW-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,4-dichlorophenyl)butan-1-one” is a chemical compound with the CAS Number: 78967-81-4 . It has a molecular weight of 295.99 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-1-(2,4-dichlorophenyl)-1-butanone . The InChI code for this compound is 1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine and ketone functional groups make it a versatile precursor for various organic reactions, such as nucleophilic substitution and Grignard reactions .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one is utilized in the development of new drug candidates. It’s particularly useful in the synthesis of compounds with potential antibacterial and antifungal properties due to the presence of halogens in its structure .

Material Science

Researchers in material science may employ this compound in the creation of novel polymers or coatings. The dichlorophenyl group can contribute to the thermal stability of materials, making them suitable for high-temperature applications .

Analytical Chemistry

As a standard in chromatography, 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one helps in the calibration of equipment and the validation of analytical methods, ensuring accurate measurement of chemical substances .

Agrochemical Development

The compound’s structure is similar to certain pesticides, suggesting its use in the development of new agrochemicals. Its synthesis pathways could lead to the creation of more effective and environmentally friendly pest control solutions .

Environmental Studies

In environmental studies, this chemical can be used to understand the degradation processes of similar compounds. It can act as a model to study the environmental fate of dichlorophenyl-containing compounds .

Computational Chemistry

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one: can be used in computational chemistry for molecular modeling. Programs like Amber and GROMACS may use it to simulate its interactions with biological molecules or to understand its physicochemical properties .

Chemical Education

Lastly, this compound is an excellent subject for chemical education, demonstrating various chemical reactions and synthesis techniques to students, particularly in advanced organic chemistry courses .

Safety And Hazards

The safety information and MSDS for “2-Bromo-1-(2,4-dichlorophenyl)butan-1-one” can be found at the provided link .

properties

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPIPJCUGIAQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670047
Record name 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one

CAS RN

78967-81-4
Record name 2-Bromo-1-(2,4-dichlorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78967-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,4-dichlorophenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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